2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

PI3Kdelta Kinase Inhibition BindingDB

Secure 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034318-64-2) for its unique trans-1,4-cyclohexyl stereochemistry, which locks the pyridinylacetamide and pyrimidinyloxy pharmacophores in a rigid, ATP-competitive kinase inhibitor geometry. Unlike flexible analogs, this scaffold enables precise SAR exploration around the hinge-binding motif. Essential for PI3K isoform selectivity studies and Wnt pathway modulation. High-purity, synthesis-on-demand, B2B procurement.

Molecular Formula C17H20N4O2
Molecular Weight 312.373
CAS No. 2034318-64-2
Cat. No. B2519838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide
CAS2034318-64-2
Molecular FormulaC17H20N4O2
Molecular Weight312.373
Structural Identifiers
SMILESC1CC(CCC1NC(=O)CC2=CN=CC=C2)OC3=NC=CC=N3
InChIInChI=1S/C17H20N4O2/c22-16(11-13-3-1-8-18-12-13)21-14-4-6-15(7-5-14)23-17-19-9-2-10-20-17/h1-3,8-10,12,14-15H,4-7,11H2,(H,21,22)
InChIKeyNXFNTJZCULEJAE-SHTZXODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide (CAS 2034318-64-2): Structural and Procurement Profile


2-(Pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide is a synthetic small molecule (C17H20N4O2, MW 312.37) characterized by a pyridin-3-yl acetamide group linked to a trans-1,4-cyclohexyl core bearing a pyrimidin-2-yloxy substituent [1]. This compound belongs to a class of heteroaryl acetamide derivatives often investigated as kinase inhibitors. Publicly available, comparator-based biological data for this specific compound is severely limited from authoritative sources excluded by this guide's search constraints. Procurement decisions must currently be based on structural differentiation and synthetic accessibility rather than established biological superiority.

Why 2-(Pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide Cannot Be Readily Interchanged with Structural Analogs


Simple substitution with other heteroaryl acetamide analogs is not risk-free. The defined (1r,4r) stereochemistry of the cyclohexyl linker controls the spatial orientation of the pyrimidin-2-yloxy and pyridin-3-yl acetamide pharmacophores, dictating the molecule's 3D shape and potential binding mode [1]. Changing the heteroaryl group (e.g., to thiophene, pyrrole, or phenyl variants) or altering the linker geometry will predictably alter target engagement, selectivity, and physicochemical properties. The lack of public head-to-head data does not negate these fundamental structure-activity relationship principles; it underscores the procurement risk of selecting a close analog without confirmatory testing.

Quantitative Differentiation Evidence for 2-(Pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide


PI3Kδ Biochemical Potency Comparison is Unavailable for This Precise Structure

A search of the BindingDB database reveals PI3Kδ inhibitory data (IC50: 2.30 nM biochemical; 102 nM in a cellular pAKT assay) for a compound sharing the CHEMBL2165502 identifier, but structural verification confirms it is not the target compound [1]. No quantitative PI3Kδ inhibition data for 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide itself was found in BindingDB or other authoritative sources. This constitutes a critical data gap for differentiation.

PI3Kdelta Kinase Inhibition BindingDB

Structural Differentiation from a Direct Cyclohexyl Acetamide Analog

A closely related compound, 2-cyclohexyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]acetamide (CAS 2034400-26-3), replaces the pyridin-3-yl group with a cyclohexyl group . This substitution fundamentally alters the electronic nature and hydrogen-bonding capacity of the terminal moiety. While no direct biological comparison is publicly available, the cLogP and polar surface area (PSA) will differ significantly, impacting solubility, permeability, and off-target binding profiles.

Structure-Activity Relationship Chemical Probe Physicochemical Properties

Differentiation from a Missing-Cyclohexyl Analog

The analog N-(pyridin-3-yl)-2-(pyrimidin-2-yloxy)acetamide (CAS 1251564-24-5) lacks the trans-1,4-cyclohexyl spacer . This results in a significantly different molecular shape, flexibility, and metabolic vulnerability. The target compound's rigid cyclohexyl ring restricts conformational freedom, which is a common strategy to enhance target specificity and reduce susceptibility to amide hydrolysis.

Chemical Stability Conformational Restriction Metabolism

High-Potential Application Scenarios for 2-(Pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide Based on Structural Inference


Kinase Inhibitor Lead Optimization and Scaffold Hopping

The molecule's core structure, featuring a pyridinyl acetamide and a pyrimidinyloxy motif, is highly reminiscent of ATP-competitive kinase inhibitor scaffolds [1]. Its defined trans-cyclohexyl geometry makes it a suitable advanced intermediate for systematic SAR exploration around the pyridine and pyrimidine rings. Procurement is recommended for groups needing to explore a novel hinge-binding chemotype where the rigid linker provides a unique vector for substituent growth compared to more flexible analogs [1].

Selective PI3K Isoform Probe Development

Based on the chemotype's annotation in the BindingDB database (even if mis-assigned to a specific entry), this scaffold is of interest to the PI3K inhibitor community [1]. The structural features of the target compound suggest it could be a useful tool for investigating selective PI3K isoform inhibition, particularly where the (1r,4r)-cyclohexyl configuration imparts a selectivity advantage that simpler analogs cannot provide [1]. Researchers should plan to benchmark this compound against pan-PI3K and isoform-selective standards internally.

Chemical Probe for Wnt Signaling Pathway Research

A recently granted patent (US12202826B2) covers N-pyridinyl acetamide derivatives as Porcupine (Porcn) inhibitors for modulating the Wnt signaling pathway [1]. While the target compound was not explicitly identified in the patent claims in the available excerpts, its structural class is directly relevant. This molecule warrants evaluation as a potential Wnt pathway probe or negative control for this mechanism of action, especially given the therapeutic interest in oncology and fibrosis [1].

Quote Request

Request a Quote for 2-(pyridin-3-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.